Thiophene-3-ol, 2,4-dimethyl-

Description

Chemical Identity and Significance as a Thiophene (B33073) Derivative

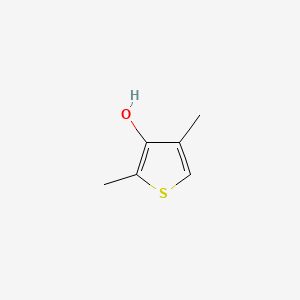

Thiophene-3-ol, 2,4-dimethyl-, with the chemical formula C₆H₈OS, is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. cymitquimica.comnih.gov Specifically, it is characterized by two methyl groups attached at the 2 and 4 positions of the thiophene ring and a hydroxyl group at the 3 position. cymitquimica.com This substitution pattern, particularly the presence of the hydroxyl group, classifies it as a thiophenol. The arrangement of the methyl and hydroxyl groups on the thiophene ring influences its chemical reactivity and physical properties. cymitquimica.com

This compound is recognized as a significant intermediate in organic synthesis. chembk.com It serves as a building block for the creation of more complex molecules, finding potential applications in the development of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of the molecule is shaped by the interplay of its functional groups; the methyl groups are electron-donating, while the hydroxyl group is electron-withdrawing. cymitquimica.com

Below is a table summarizing the key chemical identifiers for Thiophene-3-ol, 2,4-dimethyl-.

| Property | Value |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| CAS Number | 121144-97-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 150-152 °C |

| Density | 1.080 g/mL |

Data sourced from references cymitquimica.comnih.govchembk.comchemspider.com

Tautomeric Equilibrium: Enol and Keto Forms (3-Hydroxy-2,4-dimethylthiophene and 2,4-dimethyl-2,3-dihydrothiophene-3-one)

A significant characteristic of Thiophene-3-ol, 2,4-dimethyl- is its existence in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton. wikipedia.org In the case of this compound, the equilibrium exists between the enol form (3-Hydroxy-2,4-dimethylthiophene) and the keto form (2,4-dimethyl-2,3-dihydrothiophene-3-one). google.com

This phenomenon is a type of keto-enol tautomerism. The enol form possesses the hydroxyl (-OH) group directly attached to the thiophene ring, while the keto form features a carbonyl (C=O) group within a partially saturated thiophene ring. google.comrsc.org

Studies have shown that Thiophene-3-ol, 2,4-dimethyl- can exist as a mixture of these two tautomers. google.com One investigation determined that a tautomeric mixture consisted of approximately 60% of the keto form and 40% of the enol form, as identified through Nuclear Magnetic Resonance (NMR) analysis. google.com The position of this equilibrium can be influenced by various factors, including the solvent used. rsc.org

The interconversion between the enol and keto forms is a dynamic process. It is a crucial consideration in understanding the compound's reactivity, as each tautomer can exhibit different chemical behaviors. For instance, 3-hydroxythiophenes are generally less reactive towards electrophiles compared to their pyrrole (B145914) counterparts. rsc.org However, the enolates formed by deprotonation can undergo reactions like O-alkylation and O-acylation with high selectivity. rsc.org

This tautomerism is not unique to this specific compound but is a known characteristic of the 3-hydroxythiophene system in general. rsc.org The stability and reactivity of each tautomer are subjects of ongoing scientific interest.

Structure

3D Structure

Properties

CAS No. |

121144-97-6 |

|---|---|

Molecular Formula |

C6H8OS |

Molecular Weight |

128.19 g/mol |

IUPAC Name |

2,4-dimethylthiophen-3-ol |

InChI |

InChI=1S/C6H8OS/c1-4-3-8-5(2)6(4)7/h3,7H,1-2H3 |

InChI Key |

HQAKWHSNHXGQPA-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=C1O)C |

Canonical SMILES |

CC1=CSC(=C1O)C |

Other CAS No. |

121144-97-6 |

physical_description |

Liquid |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of Thiophene 3 Ol, 2,4 Dimethyl

Intramolecular Tautomerism Dynamics (Keto-Enol Equilibrium)

Thiophene-3-ol, 2,4-dimethyl- can exist in two tautomeric forms: the enol form (2,4-dimethylthiophen-3-ol) and the keto form (2,4-dimethyl-3-thiolen-2-one). The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity, temperature, and intramolecular electronic effects.

The enol form benefits from the aromaticity of the thiophene (B33073) ring, a significant stabilizing factor. In contrast, the keto form possesses a strong carbon-oxygen double bond. Generally, for simple monocyclic hydroxythiophenes, the enol form is the more stable tautomer due to the energetic advantage of maintaining the aromatic system. However, the presence of substituents can shift this equilibrium. In the case of Thiophene-3-ol, 2,4-dimethyl-, the electron-donating methyl groups at the C2 and C4 positions can further stabilize the aromatic enol form through hyperconjugation.

The position of the keto-enol equilibrium is also highly dependent on the solvent. In nonpolar solvents, the less polar enol form is often favored. Conversely, polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in determining the ratio of tautomers in different solvent environments by analyzing the chemical shifts and integration of characteristic proton and carbon signals for each form.

| Tautomeric Form | Key Structural Feature | Stabilizing Factors | Favored in |

| Enol Form (2,4-dimethylthiophen-3-ol) | Hydroxyl group on the aromatic thiophene ring | Aromaticity of the thiophene ring, Hyperconjugation from methyl groups | Nonpolar solvents |

| Keto Form (2,4-dimethyl-3-thiolen-2-one) | Carbonyl group within a non-aromatic thienone ring | Strong C=O double bond | Polar solvents |

Oxidation Mechanisms

The oxidation of Thiophene-3-ol, 2,4-dimethyl- can proceed through different mechanisms depending on the nature of the oxidant, particularly whether it is singlet or triplet molecular oxygen.

Thiophenes are known to react with singlet oxygen ((¹O₂)) primarily through a [4+2] cycloaddition (Diels-Alder type) reaction, where the diene system of the thiophene ring adds to the singlet oxygen. This reaction leads to the formation of an unstable endoperoxide intermediate. This intermediate can then undergo further reactions, often resulting in the cleavage of the thiophene ring and the formation of sulfoxides or dicarbonyl compounds with the extrusion of sulfur. The reaction of thiophene with singlet oxygen via a 2 + 4 cycloaddition to form endoperoxides is considered the most favorable pathway. nih.govresearchgate.net

The reaction of thiophenes with ground-state triplet molecular oxygen ((³O₂)) is significantly less favorable than with singlet oxygen. nih.govresearchgate.net The energy barriers for reactions such as direct hydrogen abstraction or addition/elimination pathways are considerably high, often exceeding 30 kcal/mol. nih.govresearchgate.net Consequently, the direct oxidation of the thiophene ring by triplet oxygen typically requires high temperatures to proceed at an appreciable rate. nih.govresearchgate.net

The presence of alkyl groups on the thiophene ring has a notable effect on its reactivity towards oxidation. Alkylation, such as in Thiophene-3-ol, 2,4-dimethyl-, tends to lower the energy barrier for the addition pathway with singlet oxygen. nih.govresearchgate.net This is attributed to the electron-donating nature of the alkyl groups, which increases the electron density of the thiophene ring, making it a more reactive diene for the [4+2] cycloaddition with the electrophilic singlet oxygen. The structure of the alkyl group in the solvent can also be a significant factor in the degree of thiophene oxidation under certain catalytic conditions. sylzyhg.com

| Oxygen Species | Primary Reaction Mechanism | Reaction Barrier | Influence of Alkylation |

| Singlet Oxygen ((¹O₂)) | [4+2] Cycloaddition | Low | Lowers the reaction barrier |

| Triplet Oxygen ((³O₂)) | Hydrogen Abstraction / Addition-Elimination | High (>30 kcal/mol) | Less significant at lower temperatures |

Nucleophilic and Electrophilic Reactivity of the Thiophene Core

The aromatic thiophene ring in Thiophene-3-ol, 2,4-dimethyl- is the primary site for both nucleophilic and electrophilic attack. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.

The hydroxyl group at the C3 position is an activating, ortho-, para-directing group. However, in the five-membered thiophene ring, the directing influence is primarily to the adjacent C2 and C4 positions. The methyl groups at C2 and C4 are also activating and direct incoming electrophiles to the available positions on the ring. In this case, the C5 position is the most likely site for electrophilic attack, being activated by both the C4-methyl and the sulfur atom, and to a lesser extent by the C3-hydroxyl group.

The sulfur atom in the thiophene ring is generally unreactive towards electrophiles like alkylating agents due to the delocalization of its lone pair electrons into the aromatic system. wikipedia.org However, strong oxidizing agents can attack the sulfur atom.

Nucleophilic attack on the unsubstituted thiophene ring is generally disfavored due to its electron-rich nature. However, the presence of a good leaving group or activation by strong electron-withdrawing groups (not present in this molecule) can facilitate nucleophilic aromatic substitution.

Substitution Reactions at the Hydroxyl and Thiophene Ring Positions

Substitution reactions can occur at both the hydroxyl group and the thiophene ring of Thiophene-3-ol, 2,4-dimethyl-.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols and phenols. It can be deprotonated by a base to form a thiophenoxide ion, which is a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to form esters.

Reactions at the Thiophene Ring: As discussed, the primary reaction at the thiophene ring is electrophilic aromatic substitution. Given the substitution pattern, the C5 position is the most probable site for reaction. Examples of such reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent can lead to the introduction of a halogen atom at the C5 position.

Nitration: Using nitrating agents like nitric acid in acetic anhydride (B1165640) can introduce a nitro group at the C5 position.

Sulfonation: Reaction with fuming sulfuric acid can lead to the installation of a sulfonic acid group at the C5 position.

Friedel-Crafts Acylation and Alkylation: In the presence of a Lewis acid catalyst, acyl halides or alkyl halides can react at the C5 position. However, Friedel-Crafts reactions on activated thiophenes can sometimes be challenging due to catalyst-induced polymerization.

Pathways in Functionalization Reactions

The chemical reactivity of 2,4-dimethylthiophene-3-ol is characterized by the interplay between the electron-rich thiophene ring and the hydroxyl group. The methyl groups at the 2- and 4-positions exert a significant influence on the regioselectivity of its reactions. The hydroxyl group at the 3-position can exist in tautomeric equilibrium with its keto form, 2,4-dimethyl-dihydrothiophen-3-one, which further diversifies its reaction pathways. Functionalization can occur at the sulfur atom, the oxygen atom of the hydroxyl group, or at the vacant C5 position on the thiophene ring.

One of the primary pathways for functionalization involves the reaction of the hydroxyl group. S-alkylation, for instance, can be achieved through reactions with alkyl halides. The oxygen atom's nucleophilicity allows for reactions such as acylation. For example, the reaction of 2,4-dimethylthiophene-3-ol with acylating agents like 1-isocyanato-3-(trifluoromethyl)benzene results in the formation of the corresponding carbamate (B1207046) ester. This reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.

Another significant functionalization pathway is electrophilic substitution at the C5 position of the thiophene ring. The electron-donating effects of the methyl groups and the hydroxyl group activate the ring, making the C5 position particularly susceptible to electrophilic attack. This allows for the introduction of various functional groups at this site.

Furthermore, the tautomeric keto form, 2,4-dimethyl-dihydrothiophen-3-one, opens up reaction pathways typical of ketones. This includes reactions at the alpha-carbon position and condensation reactions involving the carbonyl group. The specific pathway that dominates is often dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the reactants.

Below is a data table summarizing a key functionalization reaction of 2,4-dimethylthiophene-3-ol.

| Reactant | Reagent | Product | Reaction Type |

| 2,4-dimethylthiophene-3-ol | 1-isocyanato-3-(trifluoromethyl)benzene | (2,4-dimethylthiophen-3-yl) N-[3-(trifluoromethyl)phenyl]carbamate | Acylation |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Key vibrational modes for substituted thiophenes include C-H stretching, C-C and C=C ring stretching, in-plane and out-of-plane C-H bending, and ring breathing vibrations. The presence of the hydroxyl and dimethyl groups introduces additional characteristic frequencies.

Expected Vibrational Frequencies:

O-H Stretching: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene (B33073) ring are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=C and C-C Stretching: The stretching vibrations of the thiophene ring are complex and typically appear in the 1300-1600 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations are generally weak and appear in the 600-800 cm⁻¹ range.

Methyl Group Vibrations: Symmetric and asymmetric bending vibrations of the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies, which can then be compared with experimental data for accurate peak assignments.

Interactive Data Table: Predicted Vibrational Modes for 2,4-dimethyl-3-hydroxythiophene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200-3600 | FTIR |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FTIR, Raman |

| C=C Ring Stretch | 1500-1600 | FTIR, Raman |

| C-C Ring Stretch | 1300-1500 | FTIR, Raman |

| CH₃ Asymmetric Bend | ~1450 | FTIR, Raman |

| CH₃ Symmetric Bend | ~1375 | FTIR, Raman |

| C-S Stretch | 600-800 | Raman |

Nuclear Magnetic Resonance Spectroscopy for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "Thiophene-3-ol, 2,4-dimethyl-" and for quantifying the equilibrium between its tautomeric forms: the enol (hydroxythiophene) and the keto (thiophenone) forms. The position of this equilibrium is sensitive to factors such as the solvent and temperature.

The ¹H and ¹³C NMR spectra of 3-hydroxythiophenes provide distinct signals for each tautomer, allowing for their relative concentrations to be determined by integrating the corresponding peaks.

Tautomeric Equilibrium:

The two primary tautomers are 2,4-dimethylthiophen-3-ol (enol form) and 2,4-dimethylthiophen-3(2H)-one (keto form). In solution, these forms are in a dynamic equilibrium.

¹H and ¹³C NMR Data for Substituted 3-Hydroxythiophenes:

The following table presents typical ¹H and ¹³C NMR chemical shifts for related 3-hydroxythiophene structures, which can be used to predict the spectral features of "Thiophene-3-ol, 2,4-dimethyl-". rsc.org

Interactive Data Table: Representative NMR Data for 3-Hydroxythiophene Derivatives in CDCl₃ rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 6.29 | 98.0 |

| H-4 | 6.71 | 119.9 |

| H-5 | 7.10 | 124.4 |

| C-3 | - | 155.1 |

Note: Data for the parent 3-hydroxythiophene.

For "Thiophene-3-ol, 2,4-dimethyl-", the protons of the methyl groups would give rise to distinct singlets in the ¹H NMR spectrum, and their chemical shifts would differ slightly between the enol and keto forms. The single proton on the thiophene ring would also have a characteristic chemical shift. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms in the thiophene ring, particularly C-3 bearing the oxygen atom, would be significantly different for the enol and keto tautomers.

X-ray Diffraction Analysis of Thiophene Derivatives

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline compounds. While a crystal structure for "Thiophene-3-ol, 2,4-dimethyl-" is not available in the searched literature, analysis of related thiophene derivatives provides valuable insights into the expected molecular packing, bond lengths, and bond angles. researchgate.netnih.gov

The crystal structure of a thiophene derivative is determined by a combination of factors, including the nature and position of substituents, which influence intermolecular interactions such as hydrogen bonding and π-π stacking. For "Thiophene-3-ol, 2,4-dimethyl-", the hydroxyl group is capable of forming strong hydrogen bonds, which would likely play a dominant role in the crystal packing, potentially leading to the formation of dimers or polymeric chains.

The planarity of the thiophene ring and the orientation of the methyl and hydroxyl groups would be precisely determined. The C-S, C-C, and C-O bond lengths and the angles within the thiophene ring and involving the substituents would provide a detailed geometric description of the molecule in the solid state.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For "Thiophene-3-ol, 2,4-dimethyl-", the nominal molecular weight is 128.19 g/mol .

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₆H₈OS. The fragmentation pattern in the mass spectrum offers clues about the molecular structure. While a specific mass spectrum for "Thiophene-3-ol, 2,4-dimethyl-" is not provided in the search results, the fragmentation of a structural analog, 3,4-dimethylthiophene, shows dominant fragmentation patterns involving the loss of sulfur and cleavage of methyl groups. vulcanchem.com

Ion mobility spectrometry, coupled with mass spectrometry, can provide information about the three-dimensional structure of the ion in the gas phase. For "Thiophene-3-ol, 2,4-dimethyl-", the predicted collision cross-section (CCS) for the [M+H]⁺ ion is 124.1 Ų, which can aid in its identification in complex mixtures. vulcanchem.com

Interactive Data Table: Predicted Mass Spectrometry Data for Thiophene-3-ol, 2,4-dimethyl-

| Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.03687 | 122.3 |

| [M+Na]⁺ | 151.01881 | 132.7 |

| [M-H]⁻ | 127.02231 | 125.9 |

Data from PubChem. uni.lu

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital analysis, particularly of the frontier molecular orbitals, provides key insights into these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. semanticscholar.org

For substituted thiophenes, the nature and position of the substituents can significantly influence the energies of the frontier orbitals and the magnitude of the HOMO-LUMO gap. Electron-donating groups, such as hydroxyl (-OH) and methyl (-CH₃), are expected to raise the energy of the HOMO, while electron-withdrawing groups would lower it. In a study of various thiophene (B33073) derivatives, the HOMO-LUMO gap was found to vary with substitution, indicating differing levels of stability and reactivity among the compounds. researchgate.net For example, in one study, the calculated HOMO and LUMO energies for a substituted thiophene derivative were -4.994 eV and -1.142 eV, respectively, resulting in a HOMO-LUMO gap of 3.852 eV. nih.gov

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for a Substituted Thiophene Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -4.994 |

| LUMO | -1.142 |

| HOMO-LUMO Gap | 3.852 |

Data is for a representative substituted thiophene and not Thiophene-3-ol, 2,4-dimethyl- specifically. nih.gov

The electron density distribution within a molecule indicates the regions that are electron-rich or electron-poor. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are often used to visualize the electron density distribution. In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For thiophene itself, the sulfur atom and the π-system of the ring are electron-rich. wikipedia.org In Thiophene-3-ol, 2,4-dimethyl-, the hydroxyl group and the methyl groups are electron-donating, which would be expected to increase the electron density on the thiophene ring, particularly at the positions ortho and para to these substituents. The oxygen atom of the hydroxyl group would be a site of high electron density. Computational studies on substituted thiophenes have confirmed that the electron distribution can be significantly affected by the nature and number of substituents. researchgate.net

Theoretical and Computational Insights into Thiophene-3-ol, 2,4-dimethyl-

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules. While specific experimental and computational studies on Thiophene-3-ol, 2,4-dimethyl- are not extensively available in the reviewed literature, a comprehensive theoretical profile can be constructed by applying established computational methodologies and extrapolating from studies on analogous thiophene derivatives. This article explores the theoretical characteristics of Thiophene-3-ol, 2,4-dimethyl- based on such computational approaches.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface illustrates regions of positive and negative electrostatic potential, which are color-coded for intuitive analysis.

For Thiophene-3-ol, 2,4-dimethyl-, the MEP map is expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most negative regions are anticipated to be localized around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur heteroatom. These areas are rich in electron density and represent the most likely sites for electrophilic attack. Studies on similar furan (B31954) and thiophene complexes confirm that the negative electrostatic potentials around the heteroatoms play a key role in intermolecular interactions. nih.gov

Positive Potential (Blue): The most positive potential is expected on the hydrogen atom of the hydroxyl group, making it a primary site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the methyl groups and the thiophene ring will also exhibit positive potential, though to a lesser degree.

Table 1: Predicted MEP Characteristics for Thiophene-3-ol, 2,4-dimethyl-

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen Atom (hydroxyl) | Strongly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Sulfur Atom (ring) | Moderately Negative | Site for electrophilic attack |

| Hydroxyl Hydrogen | Strongly Positive | Site for nucleophilic attack, hydrogen bond donor |

| Ring & Methyl Hydrogens | Moderately Positive | Weaker sites for nucleophilic interaction |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of intramolecular charge transfer (ICT), hyperconjugative interactions, and the delocalization of electron density. nih.gov These factors are fundamental to understanding molecular stability. NBO analysis on substituted thiophene derivatives reveals significant stabilization arising from electron delocalization. nih.govresearchgate.net

For Thiophene-3-ol, 2,4-dimethyl-, NBO analysis would likely reveal several key interactions contributing to its stability:

C-H Hyperconjugation: Interactions between the σ orbitals of the C-H bonds in the methyl groups and the antibonding π* orbitals of the ring also contribute to stability.

These charge transfer events, quantified by second-order perturbation theory energy analysis within the NBO framework, stabilize the molecule. The magnitude of these stabilization energies (E(2)) indicates the strength of the donor-acceptor interactions. In related systems, these intramolecular interactions are shown to significantly influence the electronic properties and reactivity of the molecule. nih.gov

Table 2: Expected NBO Donor-Acceptor Interactions in Thiophene-3-ol, 2,4-dimethyl-

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Expected Contribution |

| LP (O) | π(C=C) of ring | n → π | High stabilization energy |

| LP (S) | π(C=C) of ring | n → π | Moderate stabilization energy |

| σ (C-H) of methyl | π(C=C) of ring | σ → π | Moderate stabilization energy |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers to their interconversion (saddle points). biomedres.us

For Thiophene-3-ol, 2,4-dimethyl-, the primary focus of conformational analysis would be the rotation of the hydroxyl group around the C-O bond. This rotation would define the orientation of the hydroxyl hydrogen relative to the thiophene ring. Two principal planar conformers can be envisioned:

Syn conformer: The O-H bond is oriented towards the sulfur atom.

Anti conformer: The O-H bond is oriented away from the sulfur atom.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these conformers and the transition state connecting them. biomedres.us By performing a relaxed scan of the C-C-O-H dihedral angle, a one-dimensional potential energy curve can be generated, showing the relative stabilities and the rotational energy barrier. Studies on similar substituted thiophenes and other molecules demonstrate that even small substituent changes can significantly influence conformational preferences and energy barriers. researchgate.net

Understanding the mechanism of a chemical reaction involves identifying the pathway from reactants to products, including any intermediate species and the transition states that connect them. ucsb.edu Transition state theory is a cornerstone of this analysis, and computational methods are widely used to locate transition state structures and calculate their energies. youtube.com

For Thiophene-3-ol, 2,4-dimethyl-, transition state calculations, typically using DFT methods like B3LYP or M06-2X, can elucidate the mechanisms of various reactions. researchgate.netescholarship.org A key example is electrophilic aromatic substitution, a characteristic reaction of thiophenes. wikipedia.org

Regioselectivity: Thiophenes preferentially undergo electrophilic attack at the α-carbon (C2 or C5) positions due to the greater stabilization of the intermediate carbocation (the sigma complex). researchgate.net For Thiophene-3-ol, 2,4-dimethyl-, the C5 position is unsubstituted and activated by the electron-donating methyl and hydroxyl groups, making it the most likely site for electrophilic attack.

Activation Energy: By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This allows for a quantitative prediction of reaction rates and a comparison of different possible reaction pathways. Computational studies have successfully rationalized the observed regioselectivity in thiophene reactions by comparing the activation barriers for attack at different positions. researchgate.net

Computational chemistry is a powerful tool for predicting various spectroscopic properties, aiding in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations, particularly using DFT, can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. psu.edunih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. thegoodscentscompany.com For Thiophene-3-ol, 2,4-dimethyl-, the predicted spectrum would exhibit characteristic bands for the thiophene ring, hydroxyl group, and methyl groups. Potential energy distribution (PED) analysis can be used to assign the calculated frequencies to specific vibrational modes. dergipark.org.tr

Table 3: Typical Calculated Vibrational Frequencies for Substituted Thiophenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch | 3500-3700 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Ring Stretch | 1400-1600 |

| C-S Ring Stretch | 600-800 |

Note: These are general ranges; actual values depend on the specific molecule and computational method. researchgate.netnist.gov

Non-Linear Optical (NLO) Properties: Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict NLO properties such as polarizability (α) and the first hyperpolarizability (β). mdpi.com Thiophene derivatives are known to be good candidates for NLO materials. semanticscholar.org The presence of the electron-donating hydroxyl and methyl groups on the thiophene ring of Thiophene-3-ol, 2,4-dimethyl- is expected to enhance its NLO response. The HOMO-LUMO energy gap is a key indicator, with smaller gaps generally correlating with larger hyperpolarizability values. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity. koreascience.kr

For a class of compounds including Thiophene-3-ol, 2,4-dimethyl-, a QSAR model could be developed to predict a specific biological property, such as anti-inflammatory activity, which has been studied in other thiophene analogs. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related thiophene compounds. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that links the descriptors to the activity. aimspress.com

Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and external test sets.

QSAR/CSAR studies on thiophene derivatives have successfully identified key structural features that modulate their activity, providing valuable insights for the design of new compounds with enhanced properties. nih.govresearchgate.net

Chemical Functionalization and Derivative Synthesis

Strategies for Regioselective Functionalization of the Thiophene (B33073) Ring

The functionalization of the thiophene ring in 2,4-dimethyl-thiophene-3-ol is predominantly governed by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents determine the position of incoming electrophiles. The thiophene ring itself is electron-rich and generally more reactive than benzene (B151609) in EAS reactions. pearson.comyoutube.com

The substituents on the 2,4-dimethyl-thiophene-3-ol ring—a hydroxyl group at C3 and methyl groups at C2 and C4—are all activating, electron-donating groups. Their collective influence strongly directs incoming electrophiles to the only unsubstituted carbon on the ring, the C5 position.

Hydroxyl Group (-OH): As a strongly activating group, the hydroxyl substituent donates electron density to the ring through resonance, significantly enhancing the nucleophilicity of the ortho and para positions.

Methyl Groups (-CH₃): These groups are weakly activating and also direct ortho and para, primarily through an inductive effect.

Modern techniques such as C-H activation offer alternative pathways for functionalization. These methods, often catalyzed by transition metals like palladium or rhodium, can enable the direct coupling of aryl or alkyl groups to specific C-H bonds, sometimes offering different regioselectivity compared to classical EAS. researchgate.netmdpi.com For 2,4-dimethyl-thiophene-3-ol, C-H activation could potentially be targeted at the C5 position to introduce various substituents.

Side-Chain Introduction and Modification (e.g., Alkylation)

Beyond direct functionalization of the thiophene ring, the existing side chains and the hydroxyl group offer further points for modification.

Modification of Methyl Groups: The methyl groups at the C2 and C4 positions can potentially undergo radical reactions, such as free-radical halogenation, to introduce functionality. However, these conditions can be harsh and may not be compatible with the sensitive thiophene ring.

Alkylation of the Hydroxyl Group: The hydroxyl group can be readily alkylated to form an ether. This transformation not only introduces a new side chain but also modifies the electronic properties of the substituent, changing it from a strongly activating hydroxyl group to a still activating, but less powerful, alkoxy group.

Introduction of New Side Chains: Friedel-Crafts alkylation can introduce new alkyl groups onto the thiophene ring, predominantly at the C5 position. However, this reaction is often prone to issues like polyalkylation and carbocation rearrangements. google.com Alternative methods using organometallic reagents provide a more controlled approach for introducing side chains. For instance, after protecting the hydroxyl group, the thiophene ring can be metallated (e.g., using butyl lithium) to form a thienyllithium species, which can then react with various electrophiles, including alkyl halides, to introduce a wide array of side chains. wikipedia.org

| Modification Type | Reagents/Conditions | Product Type | Notes |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Thiophene ether | Modifies directing effect of the C3 substituent. |

| C5-Alkylation (Friedel-Crafts) | Alkyl halide, Lewis Acid (e.g., AlCl₃) | 5-Alkyl-2,4-dimethylthiophen-3-ol | Prone to polyalkylation and rearrangements. google.com |

| C5-Alkylation (via Lithiation) | 1. Protection of OH2. n-BuLi3. Alkyl halide | 5-Alkyl-2,4-dimethylthiophen-3-ol (protected) | Offers greater control and substrate scope. wikipedia.org |

Introduction and Removal of Protecting Groups (e.g., Trimethylsilyl (B98337) Groups)

The reactivity of the hydroxyl group in 2,4-dimethyl-thiophene-3-ol can interfere with certain desired chemical transformations. To circumvent this, the hydroxyl group is often temporarily blocked using a protecting group. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under various reaction conditions, and clean removal. harvard.edu

Introduction of Trimethylsilyl (TMS) Group: The hydroxyl group can be converted to a trimethylsilyl (TMS) ether by reacting it with a silylating agent like chlorotrimethylsilane (B32843) (TMS-Cl) or hexamethyldisilazane (B44280) (HMDS). gelest.com The reaction is typically carried out in the presence of a weak base, such as triethylamine (B128534) or imidazole, to neutralize the acidic byproduct (e.g., HCl). youtube.com The resulting TMS ether is significantly less acidic and nucleophilic than the parent alcohol. researchgate.net

Removal of Trimethylsilyl (TMS) Group: Deprotection, or the removal of the TMS group to regenerate the alcohol, is typically achieved under mild conditions. Common methods include:

Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond that is formed. gelest.com

Acidic conditions: Dilute aqueous acids (e.g., HCl) or the use of reagents like acetyl chloride in methanol (B129727) can effectively remove the TMS group. rsc.orgorganic-chemistry.org

Base-catalyzed cleavage: Treatment with potassium carbonate in methanol provides a mild basic condition for deprotection. gelest.com

| Process | Typical Reagents | Conditions | Byproduct |

| Protection (Silylation) | Chlorotrimethylsilane (TMS-Cl), Triethylamine | Anhydrous solvent (e.g., DCM, THF) | Triethylammonium chloride |

| Hexamethyldisilazane (HMDS), Catalyst | Room temperature or gentle heating | Ammonia | |

| Deprotection (Desilylation) | Tetrabutylammonium fluoride (TBAF) | THF, Room temperature | Fluorotrimethylsilane, Butanol |

| Dilute HCl or Acetic Acid | Aqueous THF or Methanol | Hexamethyldisiloxane | |

| Potassium Carbonate (K₂CO₃) | Methanol, Room temperature | Trimethylmethoxysilane |

Synthesis of Fused Thiophene Systems Utilizing the Thiophene-3-ol Core

The 2,4-dimethyl-thiophene-3-ol core serves as a valuable building block for the synthesis of fused-ring systems, such as benzothiophenes and thienothiophenes. These fused structures are of significant interest in materials science and medicinal chemistry due to their extended π-conjugated systems and rigid, planar geometries. wikipedia.org

The synthesis of fused systems typically involves annulation reactions, where a new ring is constructed onto the existing thiophene scaffold. nih.govnih.gov A general approach involves introducing functional groups at two adjacent positions on the thiophene ring, which can then undergo a cyclization reaction. For example, functionalization at the C2 and C3 positions or the C3 and C4 positions could be utilized.

Several established methods for synthesizing fused thiophenes could be adapted:

Paal-Knorr and Hinsberg Syntheses: While traditionally used for forming the initial thiophene ring, variations of these condensation reactions can be applied to build additional rings.

Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metal catalysts (e.g., palladium, iridium, rhodium) to facilitate C-H activation and subsequent cyclization with alkynes or other coupling partners. nih.govnih.gov For instance, an iridium-catalyzed annulation of thiophenes with carboxylic acids has been reported to form thiophene-fused frameworks. nih.gov

Cascade Cyclizations: Multi-step reactions performed in a single pot, known as cascade or tandem reactions, can efficiently construct complex fused systems. A reported strategy involves the bisulfur cyclization of alkynyl diols to yield thieno[3,2-b]thiophenes, highlighting a pathway that could potentially be adapted from a functionalized thiophene-3-ol derivative. mdpi.comorganic-chemistry.org

Photochemical Annulation: Visible-light-induced [4+2] annulation reactions between thiophenes and alkynes provide a modern, mild approach to constructing fused benzene rings. researchgate.net

Starting with 2,4-dimethyl-thiophene-3-ol, one could envision a strategy where the C5 position is functionalized with a group that can then react with the C4-methyl group (after its own modification) or the C3-hydroxyl group to close a new ring. researchgate.netmdpi.com

Design and Synthesis of Advanced Thiophene-Based Scaffolds

The functionalization and fusion strategies discussed previously are instrumental in the design and synthesis of advanced molecular scaffolds with tailored properties. espublisher.commdpi.com Thiophene-based materials are central to the field of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). tdl.orgresearchgate.net

The design of these advanced scaffolds often focuses on modulating the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Key design strategies include:

Extending π-Conjugation: Building larger, fused aromatic systems or creating oligomers and polymers of thiophene units extends the delocalization of π-electrons. This generally leads to a smaller HOMO-LUMO gap, causing the material to absorb light at longer wavelengths. cmu.edu

Donor-Acceptor Architectures: Creating molecules that contain both electron-rich (donor) and electron-poor (acceptor) units can induce intramolecular charge transfer. The 2,4-dimethyl-thiophene-3-ol moiety, with its electron-donating hydroxyl and methyl groups, can serve as an excellent electron-donor building block. tdl.org By coupling this unit with electron-withdrawing groups (e.g., cyano, nitro, or carbonyl groups), push-pull systems with desirable optical and electronic properties can be synthesized. acs.org

Regioregularity: In the synthesis of polythiophenes, controlling the connectivity between monomer units (regioregularity) is crucial for achieving optimal material performance, as it affects molecular packing and charge transport. nih.govrsc.org

By employing the synthetic tools of regioselective functionalization, side-chain modification, and ring fusion, the 2,4-dimethyl-thiophene-3-ol core can be incorporated into complex architectures designed for specific applications in materials science. cmu.edu

Applications in Advanced Materials and Organic Synthesis

Organic Electronics and Optoelectronics

While the direct application of "Thiophene-3-ol, 2,4-dimethyl-" in organic electronic devices is not documented in available literature, the general utility of thiophene (B33073) derivatives in this field is well-established.

Organic Field-Effect Transistors (OFETs)

Thiophene-containing polymers and small molecules are widely used as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure, which influences charge carrier mobility and stability. Modifications to the thiophene ring, such as the introduction of various substituents, are a key strategy for tuning these properties.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, thiophene derivatives can be incorporated into the emissive layer or the charge-transporting layers. The electronic properties of the thiophene unit can be tailored to achieve desired emission colors and device efficiencies.

Organic Photovoltaic Cells (OPVs)

Thiophene-based materials are frequently employed as the electron-donor component in the active layer of OPVs due to their excellent light-absorbing properties and charge-transport characteristics. The design of novel thiophene derivatives is a major focus of research to improve the power conversion efficiency of solar cells.

Development of Low-Bandgap Organic Materials

The synthesis of low-bandgap materials is crucial for enhancing the performance of OPVs by allowing for the absorption of a broader range of the solar spectrum. Thiophene units are often incorporated into donor-acceptor polymer backbones to lower the bandgap.

Building Blocks for Conjugated Polymers and Oligomers

Substituted thiophenes are versatile monomers for the synthesis of a wide array of conjugated polymers and oligomers through various polymerization techniques. The nature of the substituents on the thiophene ring plays a critical role in determining the solubility, processability, and electronic properties of the resulting polymers.

Intermediate in Complex Organic Synthesis (e.g., Dyes, Pesticides)

The thiophene ring is a common structural motif in many dyes and biologically active molecules, including some pesticides. Functionalized thiophenes can serve as key intermediates in the multi-step synthesis of these more complex molecules.

Due to the absence of specific data for "Thiophene-3-ol, 2,4-dimethyl-", no data tables can be generated.

Catalysis Research: Ligand Design and Application (e.g., UlluPHOS Analogues)

In the field of catalysis, thiophene derivatives are recognized for their potential as ligands in organometallic chemistry. The sulfur atom in the thiophene ring can coordinate with transition metals, influencing the catalytic activity and selectivity of the resulting complexes. However, a review of current scientific literature reveals a lack of specific studies on the use of Thiophene-3-ol, 2,4-dimethyl- as a ligand in catalysis, including in the development of UlluPHOS analogues or other sophisticated catalytic systems. The coordinating ability of thiophenes is generally considered weak, which may influence their application in this area. bohrium.com

Antioxidant Chemical Applications

To illustrate the antioxidant potential within this class of compounds, the following table presents data for related 3-hydroxythiophene derivatives.

| Compound | Antioxidant Activity (IC50 in µg/mL) | Reference |

| 3-Hydroxy-4-(4-hydroxyphenylazo)-5-(phenylamino)-2-acetylthiophene | 3.01 | bohrium.com |

| 3-Hydroxy-4-(4-hydroxyphenylazo)-5-(phenylamino)-2-benzoylthiophene | 26.27 | bohrium.com |

| 3-Hydroxy-4-(4-hydroxyphenylazo)-5-(phenylamino)-2-ethoxycarbonylthiophene | 11.52 | bohrium.com |

This table shows data for related 3-hydroxythiophene derivatives to provide context, as specific data for Thiophene-3-ol, 2,4-dimethyl- is not available.

Photochromic and Photochemical Material Development

Thiophene-based oligomers and polymers are prominent in the development of photochromic materials due to their electronic properties and the stability of their photo-induced isomers. These materials can reversibly change color upon exposure to light, making them suitable for applications such as optical data storage and smart windows. While there is extensive research on photochromic materials based on thiophene backbones, there is no specific information available regarding the application or study of Thiophene-3-ol, 2,4-dimethyl- in this field. A study on a star-shaped photochromic dye with a 2,4-dimethylthiazole (B1360104) attached to a triangle terthiophene highlights the ongoing research into the photochromic behavior of complex thiophene-containing molecules. researchgate.net

Metallochrome Indicators

Metallochrome indicators are compounds that change color in the presence of specific metal ions, finding use in analytical chemistry for the quantitative determination of metal concentrations. The ability of a compound to act as a metallochrome indicator often relies on its capacity to form stable, colored complexes with metal ions. While the sulfur and oxygen atoms in Thiophene-3-ol, 2,4-dimethyl- could potentially coordinate with metal ions, there is no available research to suggest its use or investigation as a metallochrome indicator.

Liquid Crystal Display Materials

Thiophene derivatives are utilized in the synthesis of liquid crystal materials due to their rigid, rod-like molecular structure which can promote the formation of mesophases. The incorporation of a thiophene ring into a molecule can influence its mesomorphic behavior, thermal stability, and optical properties. orientjchem.orgmdpi.com Research has been conducted on calamitic mesogens based on thiophene to understand the structure-property relationships in liquid crystals. orientjchem.org However, there is no specific mention in the scientific literature of Thiophene-3-ol, 2,4-dimethyl- being used or investigated for applications in liquid crystal displays.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings

Thiophene-3-ol, 2,4-dimethyl-, as a substituted thiophenol, belongs to a class of heterocyclic compounds that have garnered significant attention in various fields of chemistry. While specific research on this particular molecule is not extensively documented in publicly available literature, a summary of the current understanding can be extrapolated from the broader knowledge of substituted thiophenes and thiophenols.

The core thiophene (B33073) ring is an aromatic heterocycle containing a sulfur atom, which imparts distinct electronic and structural properties. The presence of a hydroxyl group at the 3-position and two methyl groups at the 2- and 4-positions on the thiophene ring in "Thiophene-3-ol, 2,4-dimethyl-" is expected to significantly influence its reactivity, electronic properties, and potential applications. The hydroxyl group can act as a proton donor and a directing group in electrophilic substitution reactions, while the methyl groups, being electron-donating, can enhance the electron density of the thiophene ring.

Key findings from the broader research on substituted thiophenes indicate their utility as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov Thiophene derivatives are integral components of numerous FDA-approved drugs, highlighting their biological relevance. nih.gov Furthermore, the electronic properties of thiophene-based materials make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.nettdl.org The functionalization of the thiophene ring allows for the fine-tuning of these electronic properties. tdl.org

Prospects for Novel Synthetic Methodologies

The synthesis of substituted thiophenes is a well-established area of organic chemistry, with several classical methods such as the Paal-Knorr and Gewald reactions. However, these methods can sometimes be limited by harsh reaction conditions and functional group tolerance. nih.gov Future research into the synthesis of "Thiophene-3-ol, 2,4-dimethyl-" and its derivatives could explore more modern and efficient methodologies.

Promising avenues for novel synthetic approaches include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Stille, and direct C-H arylation have become powerful tools for the synthesis of highly functionalized thiophenes. researchgate.netorganic-chemistry.org These methods offer high regioselectivity and are compatible with a wide range of functional groups. nih.gov

Cyclization of Functionalized Alkynes: The heterocyclization of sulfur-containing alkyne precursors represents a direct and atom-economical approach to constructing the thiophene ring with desired substitution patterns. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs, such as modifications of the Gewald reaction, allow for the one-pot synthesis of complex thiophene derivatives from simple starting materials, which is beneficial for creating libraries of compounds for screening purposes. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer advantages in terms of reaction speed, efficiency, and scalability for the synthesis of thiophene derivatives.

Future synthetic efforts could focus on developing stereoselective and enantioselective methods for the synthesis of chiral thiophene-3-ol derivatives, which could have interesting applications in medicinal chemistry and catalysis.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For "Thiophene-3-ol, 2,4-dimethyl-", computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Future research directions in this area include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of "Thiophene-3-ol, 2,4-dimethyl-". researchgate.net This information is crucial for understanding its reactivity and predicting its behavior in various chemical environments.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can provide a deeper understanding of the bonding characteristics within the molecule, including the nature of the C-S and S-H bonds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules.

Predictive Modeling for Materials Science: Computational screening can be used to predict the electronic and optical properties of polymers or oligomers derived from "Thiophene-3-ol, 2,4-dimethyl-", guiding the design of new materials for electronic applications.

These computational approaches can accelerate the discovery and development of new applications for this compound by allowing for in silico screening and rational design before undertaking extensive experimental work.

Expanding the Scope of Applications in Advanced Materials Science and Synthetic Chemistry

The unique combination of a thiophenol moiety with methyl substituents suggests that "Thiophene-3-ol, 2,4-dimethyl-" could be a valuable building block for a range of applications in both materials science and synthetic chemistry.

Potential future applications to be explored include:

Organic Electronics: As a functionalized thiophene, this compound could serve as a monomer for the synthesis of conducting polymers or as a component in small molecules for organic electronics. researchgate.netresearchgate.nettdl.org The hydroxyl group offers a site for further functionalization to tune the material's properties.

Bioactive Molecules: The thiophene scaffold is a common feature in many biologically active compounds. nih.gov "Thiophene-3-ol, 2,4-dimethyl-" could be used as a starting material for the synthesis of novel compounds with potential pharmaceutical or agrochemical applications.

Sensors: The electron-rich nature of the thiophene ring and the presence of a hydroxyl group could make derivatives of this compound suitable for use in chemical sensors, where interactions with analytes can lead to a detectable change in optical or electronic properties. researchgate.net

Ligands for Catalysis: The sulfur and oxygen atoms could act as coordination sites for metal ions, suggesting the potential to develop novel ligands for catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dimethylthiophene-3-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of appropriate thiol or thiophene precursors. For example, sulfur-mediated cyclization of ketones or aldehydes with thiols under basic conditions (e.g., triethylamine) is a common approach . Reaction parameters such as temperature (e.g., room temperature vs. reflux), solvent polarity (e.g., 1,4-dioxane or THF), and stoichiometric ratios of reagents (e.g., benzoylisothiocyanate) significantly impact yield . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the pure product.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 2,4-dimethylthiophene-3-ol from its structural isomers?

- Methodology :

- NMR : The aromatic proton environment of the thiophene ring (δ 6.5–7.5 ppm) and hydroxyl proton (broad peak at δ 5–6 ppm) can distinguish it from non-hydroxylated analogs (e.g., 3,4-dimethylthiophene). Methyl groups at positions 2 and 4 will show distinct splitting patterns in H and C NMR .

- Mass Spectrometry : Molecular ion peaks at m/z 142 (CHOS) and fragment ions corresponding to sulfur-containing moieties (e.g., loss of -OH or -SCH) confirm the structure .

Q. What are the key solubility and stability considerations for handling 2,4-dimethylthiophene-3-ol in aqueous vs. organic media?

- Methodology : The compound is sparingly soluble in water due to its hydrophobic thiophene ring but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (acidic/neutral/basic) and light exposure should be conducted. For example, the hydroxyl group may oxidize in basic conditions, requiring inert atmospheres (N/Ar) during storage .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of 2,4-dimethylthiophene-3-ol in electrophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density on the thiophene ring. The hydroxyl and methyl groups direct electrophilic attack to specific positions (e.g., C5 in sulfonation). Molecular docking studies may further elucidate interactions with biological targets (e.g., enzymes in drug design) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving 2,4-dimethylthiophene-3-ol?

- Methodology : Conflicting data often arise from catalyst choice (e.g., Pd(PPh) vs. CuCl) or solvent effects. Systematic optimization of:

- Catalyst loading (e.g., 1–5 mol%)

- Ligand design (e.g., phosphine vs. N-heterocyclic carbenes)

- Reaction time/temperature (e.g., microwave vs. conventional heating)

Comparative HPLC or GC-MS analysis of product distributions under varied conditions can identify optimal protocols .

Q. How does the thiophene ring’s electronic structure influence the antioxidant activity of 2,4-dimethylthiophene-3-ol in biological systems?

- Methodology : Electrochemical assays (cyclic voltammetry) measure redox potentials, correlating with radical scavenging capacity. In vitro assays (e.g., DPPH or ABTS) quantify antioxidant efficacy. The methyl groups may sterically hinder interactions with reactive oxygen species (ROS), requiring structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. Why do reported melting points for 2,4-dimethylthiophene-3-ol vary across studies, and how can this be addressed experimentally?

- Analysis : Variations may stem from impurities (e.g., residual solvents) or polymorphism. Recrystallization in different solvents (e.g., ethanol vs. hexane) followed by DSC (Differential Scanning Calorimetry) can validate the true melting point range (reported: 146–149°C for related thiophenes) .

Safety and Handling

Q. What are the recommended safety protocols for handling 2,4-dimethylthiophene-3-ol in laboratory settings?

- Methodology : Based on IFRA standards for structurally similar thiophenes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.